molecular formula C18H13NO B172189 2,6-Diphenylpyridine-4-carbaldehyde CAS No. 18780-01-3

2,6-Diphenylpyridine-4-carbaldehyde

Cat. No. B172189
CAS RN: 18780-01-3
M. Wt: 259.3 g/mol
InChI Key: ADNGVKJNNLKJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C18H13NO . It is also known by other names such as 4-Pyridinecarboxaldehyde, 2,6-diphenyl- .


Synthesis Analysis

The synthesis of 2,6-Diphenylpyridine-4-carbaldehyde involves various methods. One method involves the use of aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties and pendant fluorinated phenoxy groups . Another method involves a catalyst-free three-component synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 2,6-Diphenylpyridine-4-carbaldehyde consists of 18 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 259.3 .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Diphenylpyridine-4-carbaldehyde are complex and can involve various processes. For instance, one study discusses a one-pot acid-catalyzed tandem reaction that involves a C-C bond cleavage of enones via a “masked” reverse Aldol reaction, and C (sp3)–N bond cleavage of primary amines to provide nitrogen sources .

Safety And Hazards

The safety data sheet for a similar compound, 2-Pyridinecarboxaldehyde, mentions that it is a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It is also toxic to aquatic life .

Future Directions

In terms of future directions, one study discusses the dual application of selected 2,6-diphenylpyridine derivatives: as fluorescent sensors for monitoring the free-radical photopolymerization progress, and as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization . Another study discusses the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

properties

IUPAC Name

2,6-diphenylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNGVKJNNLKJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392283
Record name 2,6-diphenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diphenylpyridine-4-carbaldehyde

CAS RN

18780-01-3
Record name 2,6-diphenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.